Comprehensive Structural & Functional Analysis: 2,3-Dihydro-1-benzothiophene-3-carboxylic Acid
Comprehensive Structural & Functional Analysis: 2,3-Dihydro-1-benzothiophene-3-carboxylic Acid
Executive Summary
2,3-Dihydro-1-benzothiophene-3-carboxylic acid (CAS 19156-56-0) represents a critical scaffold in medicinal chemistry, distinct from its fully aromatic counterpart, benzo[b]thiophene-3-carboxylic acid. Characterized by a non-planar dihydrothiophene ring fused to a benzene core, this molecule introduces a defined chiral center at the C3 position and a specific "puckered" conformational flexibility. These structural attributes make it a high-value pharmacophore for exploring stereospecific interactions in drug targets, particularly in the development of RhoA/ROCK pathway inhibitors, retinoic acid receptor modulators, and bioisosteres of indane or dihydrobenzofuran derivatives.
This guide provides an in-depth technical analysis of its physicochemical properties, synthetic pathways (including chiral resolution), and structural dynamics, designed for researchers optimizing lead compounds.
Part 1: Physicochemical Profile[1][2]
The transition from the planar benzothiophene to the dihydro- scaffold significantly alters solubility, ionization, and binding geometry.
Table 1: Core Chemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | 2,3-Dihydro-1-benzothiophene-3-carboxylic acid | Also: 2,3-dihydrobenzo[b]thiophene-3-carboxylic acid |
| CAS Number (Racemic) | 19156-56-0 | Primary identifier for the acid |
| CAS Number (S-Isomer) | 1932240-84-0 | Active enantiomer in specific targets |
| CAS Number (R-Isomer) | 2323067-59-8 | |
| Molecular Formula | C | |
| Molecular Weight | 180.22 g/mol | |
| Physical State | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 120–130 °C (Experimental range) | Lower than aromatic analog (212°C) due to loss of planarity |
| pKa (Predicted) | 3.8 – 4.2 | Acidic strength enhanced by the inductive effect of the sulfur atom |
| LogP (Predicted) | ~1.7 | Moderate lipophilicity; suitable for CNS penetration optimization |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Carboxylic acid OH and Carbonyl/Sulfur lone pairs |
Part 2: Structural & Stereochemical Analysis
Conformational Dynamics (The "Envelope" Pucker)
Unlike the rigid, planar benzothiophene system, the 2,3-dihydro derivative exhibits a puckered conformation in the five-membered sulfur ring.
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Envelope Conformation: The C2 and C3 atoms deviate from the plane of the benzene ring and the sulfur atom. This flexibility allows the carboxylic acid group at C3 to adopt pseudo-axial or pseudo-equatorial orientations, significantly affecting binding affinity.
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Impact on Binding: Drug design efforts targeting enzymes like Rho kinase (ROCK) utilize this pucker to position the carboxylate (or derived amide) into specific hydrophilic pockets that planar analogs cannot access effectively.
The C3 Chiral Center
The presence of an
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Enantiomeric Distinctness: The (S)- and (R)-enantiomers exhibit distinct biological activities. For instance, in many PPAR or metabolic targets, one enantiomer often shows >100-fold higher potency.
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Resolution Necessity: Synthetic routes typically yield a racemate.[1] Kinetic resolution or asymmetric synthesis is required for clinical candidates.
Part 3: Synthesis & Manufacturing Protocols
The synthesis of 2,3-dihydro-1-benzothiophene-3-carboxylic acid generally follows two major strategies: Reductive functionalization of the aromatic precursor or Cyclization of arylthio-alkyl precursors.
Synthesis Workflow Visualization
The following diagram outlines the logical flow from raw materials to the resolved enantiomers.
Figure 1: Synthetic pathway from thiophenol precursors to resolved enantiomers via Friedel-Crafts cyclization and classical resolution.
Detailed Protocol: Cyclization & Resolution
Protocol A: Synthesis via Friedel-Crafts Cyclization
This method is preferred for scalability and cost-efficiency.
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Precursor Preparation: React thiophenol with maleic anhydride or 2-bromo-succinic acid in the presence of NaOH to yield the S-phenyl-succinic acid intermediate.
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Cyclization:
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Reagent: Polyphosphoric Acid (PPA) or Aluminum Chloride (
). -
Conditions: Heat the intermediate with PPA at 90–100°C for 2–4 hours.
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Mechanism: Intramolecular acylation closes the ring, typically yielding the 3-carboxylic acid or the 3-keto-2-carboxylic acid (which requires subsequent reduction).
-
Note: Direct cyclization to the dihydro-3-carboxylic acid often requires careful control to avoid oxidation to the aromatic benzothiophene.
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Protocol B: Optical Resolution (Self-Validating System)
To isolate the biologically active (S)-enantiomer.
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Salt Formation: Dissolve racemic 2,3-dihydro-1-benzothiophene-3-carboxylic acid (1.0 eq) in hot ethanol/ethyl acetate (1:1).
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Addition of Chiral Base: Add (S)-(-)-1-Phenylethylamine (0.5 – 1.0 eq) dropwise.
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Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The diastereomeric salt of the (S)-acid/(S)-amine is typically less soluble.
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Validation (EE Determination):
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Filter the crystals.
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Liberate the free acid by treating the salt with 1N HCl and extracting with ethyl acetate.
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Assay: Analyze via Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA/TFA). Target >98% enantiomeric excess (ee).
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Part 4: Biological & Pharmacological Relevance[7][9]
Drug Discovery Applications
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RhoA/ROCK Inhibition: The 1,1-dioxide derivative of this acid (sulfone form) is a validated scaffold for inhibiting Rho-associated protein kinase (ROCK). The carboxylic acid moiety often serves as a handle for amide coupling to create diverse "tail" regions that interact with the kinase hinge region.
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Bioisosterism: This scaffold serves as a bioisostere for 1-indanyl and 2,3-dihydrobenzofuranyl groups. The sulfur atom imparts different lipophilicity and metabolic stability profiles compared to oxygen or methylene groups.
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Metabolic Stability: The dihydro-thiophene ring is susceptible to S-oxidation (to sulfoxide/sulfone) by cytochrome P450 enzymes. This metabolic "soft spot" can be utilized to design prodrugs or must be blocked (e.g., by steric hindrance) to improve half-life.
Signal Transduction Pathway (RhoA Context)
The following diagram illustrates where derivatives of this scaffold intervene in the RhoA pathway.
Figure 2: Intervention of benzothiophene-3-carboxylic acid derivatives in the RhoA/ROCK signaling cascade.
References
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Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of RORγt. National Institutes of Health (PMC). Available at: [Link]
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Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. National Institutes of Health (PMC). Available at: [Link]
-
Benzothiophene synthesis - Organic Chemistry Portal. Organic Chemistry Portal.[2][3][4][5][6][7][8][9][10] Available at: [Link]
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2,3-Dihydro-1-benzothiophene-3-carboxylic acid (PubChemLite Record). PubChemLite.[4][5] Available at: [Link]
-
Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids. Chirality (ResearchGate). Available at: [Link]
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